2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a hydrazono group and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid typically involves the reaction of 4-nitroaniline with glutaric acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to yield the final product. The reaction conditions often include the use of an acidic or basic medium to facilitate the formation of the hydrazone intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazono group can also participate in nucleophilic addition reactions, further contributing to the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in structure but lacks the pentanedioic acid moiety.
4-Nitrophenylhydrazine: Similar but does not contain the pentanedioic acid group.
2-Nitrophenylhydrazine: Similar but with different substitution patterns on the phenyl ring
Uniqueness
2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid is unique due to the presence of both the nitro group and the pentanedioic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O6 |
---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
(2Z)-2-[(4-nitrophenyl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C11H11N3O6/c15-10(16)6-5-9(11(17)18)13-12-7-1-3-8(4-2-7)14(19)20/h1-4,12H,5-6H2,(H,15,16)(H,17,18)/b13-9- |
InChI Key |
JCSHJOVLJPJVLY-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(/CCC(=O)O)\C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=C(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.